molecular formula C18H17FN2O2 B5648126 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide

4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide

Cat. No. B5648126
M. Wt: 312.3 g/mol
InChI Key: KGGHIILZHCGLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide derivatives involves multiple steps, including the use of fluoroaniline precursors. One approach to synthesizing related fluoro-benzamide compounds involves the reaction of fluoroaniline with benzoyl derivatives under specific conditions. The preparation of these compounds often requires careful selection of reagents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield. For example, water-mediated synthesis has been used for creating complex fluoro-benzamide derivatives, indicating the versatility and adaptability of synthetic methods for such compounds (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide and its derivatives can be analyzed through various spectroscopic and crystallographic techniques. Studies on related compounds show the importance of N-H⋅⋅⋅N and N-H⋅⋅⋅O=C hydrogen bonding in determining the solid-state conformation and polymorphism. Computational modeling alongside experimental data helps in understanding the conformations and interactions at the molecular level, which are crucial for the physicochemical properties and reactivity of these compounds (Mocilac et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide is influenced by its functional groups and molecular structure. Fluorination, for instance, plays a significant role in the chemical behavior of benzamides, affecting their electrophilic and nucleophilic properties. Research into the fluorocyclization of similar compounds has revealed interesting chemoselectivities and mechanistic insights, with the fluorine atom significantly impacting the reaction pathways and outcomes. Such studies are vital for developing new synthetic methods and understanding the underlying chemistry of fluorinated compounds (Yan et al., 2016).

Physical Properties Analysis

The physical properties of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide, such as melting point, solubility, and crystalline structure, are closely linked to its molecular architecture. For example, the presence of fluorine atoms can significantly influence the compound's physicochemical characteristics, including its melting behavior and solubility in various solvents. Studies on structurally related compounds highlight the importance of substituent patterns on these physical properties, providing valuable information for the design and synthesis of new materials with desired characteristics (Mocilac et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide, including its reactivity, stability, and interaction with other molecules, are crucial for its potential applications. The fluorine atom, known for its electronegativity and ability to form strong hydrogen bonds, impacts the compound's reactivity and interaction patterns. Explorations into the synthesis and reactivity of fluorinated heterocycles and benzamides shed light on the unique chemical properties of such compounds, paving the way for their use in diverse chemical transformations and as intermediates in the synthesis of pharmacologically active molecules (Wu et al., 2017).

properties

IUPAC Name

4-fluoro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-15-7-5-14(6-8-15)18(23)20-12-13-3-9-16(10-4-13)21-11-1-2-17(21)22/h3-10H,1-2,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGHIILZHCGLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.